An In-depth Technical Guide on the Structural Properties of (1R,2S)-2-aminocyclohexanol
An In-depth Technical Guide on the Structural Properties of (1R,2S)-2-aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a specific stereochemical arrangement.[1][2] This molecule, with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is of significant interest in medicinal chemistry and organic synthesis.[1][2] Its cis-configuration, where the amino and hydroxyl groups reside on the same face of the cyclohexane ring, imparts distinct structural and reactive properties compared to its trans-isomers.[1] This guide provides a comprehensive overview of the structural properties of (1R,2S)-2-aminocyclohexanol, including its molecular geometry, conformational dynamics, and spectroscopic signatures. Detailed experimental protocols and a visualization of its role in a key biological pathway are also presented to support researchers in its application.
Core Structural Features
The fundamental structure of (1R,2S)-2-aminocyclohexanol is defined by its cyclohexane backbone with two adjacent stereocenters at the C1 and C2 positions. The Cahn-Ingold-Prelog priority rules assign the R configuration to the carbon bearing the hydroxyl group (C1) and the S configuration to the carbon bearing the amino group (C2).[1] This specific arrangement results in a cis relative stereochemistry of the two functional groups.
Conformational Analysis
The cyclohexane ring of (1R,2S)-2-aminocyclohexanol predominantly adopts a chair conformation to minimize steric strain. Due to the cis relationship of the substituents, one group will occupy an axial position while the other is in an equatorial position. Through a process of ring-flipping, these positions can interchange. However, the two resulting chair conformations are not energetically equivalent. The conformation where the larger substituent (in this case, often considered to be the hydroxyl group due to its potential for hydrogen bonding and solvation) occupies the equatorial position is generally favored to reduce 1,3-diaxial interactions.
The conformational equilibrium is also significantly influenced by the pH of the environment. Protonation of the amino group under acidic conditions can alter the steric and electronic properties of the molecule, thereby shifting the conformational preference.
Quantitative Structural Data
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (cyclohexane) | 1.52 - 1.54 |
| C-O | 1.43 |
| C-N | 1.47 |
| O-H | 0.96 |
| N-H | 1.01 |
| C-H | 1.09 |
| **Bond Angles (°) ** | |
| C-C-C (cyclohexane) | ~111 |
| C-C-O | ~109.5 |
| C-C-N | ~109.5 |
| H-O-C | ~109 |
| H-N-C | ~109 |
Note: These are generalized values and can vary slightly based on the specific crystalline environment and experimental conditions.
Spectroscopic Properties
Spectroscopic techniques are crucial for the structural elucidation and characterization of (1R,2S)-2-aminocyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum of (1R,2S)-2-aminocyclohexanol exhibits characteristic signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl and amino groups (H-1 and H-2) are of particular diagnostic importance. Their chemical shifts and coupling constants are sensitive to their axial or equatorial orientation.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 (CH-OH) | 3.2 - 3.6 | m | J(H1,H2), J(H1,H6a), J(H1,H6e) |
| H-2 (CH-NH₂) | 2.6 - 3.0 | m | J(H2,H1), J(H2,H3a), J(H2,H3e) |
| Cyclohexane CH₂ | 1.1 - 2.0 | m | |
| OH | Variable | br s | |
| NH₂ | Variable | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'a' and 'e' denote axial and equatorial protons, respectively.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms of the cyclohexane ring.
| Carbon | Chemical Shift (ppm) |
| C-1 (CH-OH) | 68 - 72 |
| C-2 (CH-NH₂) | 55 - 60 |
| C-3, C-6 | 30 - 35 |
| C-4, C-5 | 24 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum of (1R,2S)-2-aminocyclohexanol displays characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching | 3300 - 3500 (medium) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| N-H | Bending | 1590 - 1650 |
| C-O | Stretching | 1050 - 1150 |
| C-N | Stretching | 1020 - 1250 |
Experimental Protocols
Synthesis of (1R,2S)-2-aminocyclohexanol
A common synthetic route to (1R,2S)-2-aminocyclohexanol involves the chiral resolution of a racemic mixture of cis-2-aminocyclohexanol or the enantioselective synthesis from a prochiral starting material. The following is a representative procedure for the synthesis of the trans-isomer, which can be adapted for the synthesis of the cis-isomer through appropriate choice of starting materials and reagents.[3]
Materials:
-
Cyclohexene oxide
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
(R)-Mandelic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Ring opening of cyclohexene oxide: React cyclohexene oxide with benzylamine to form a racemic mixture of trans-2-(benzylamino)cyclohexanol.
-
Protection of the amino group: Protect the amino group of the product from step 1 with Boc₂O to yield Boc-protected trans-2-(benzylamino)cyclohexanol.
-
Chiral resolution: Perform a classical resolution using a chiral resolving agent such as (R)-mandelic acid. The diastereomeric salts can be separated by fractional crystallization.
-
Liberation of the free amine: Treat the desired diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically pure Boc-protected amino alcohol.
-
Deprotection: Remove the Boc and benzyl protecting groups. The benzyl group can be removed by catalytic hydrogenation using Pd/C, and the Boc group can be removed under acidic conditions (e.g., with HCl in methanol).
-
Purification: Purify the final product by column chromatography or recrystallization to obtain pure (1R,2S)-2-aminocyclohexanol.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of (1R,2S)-2-aminocyclohexanol for ¹H NMR and 20-30 mg for ¹³C NMR.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[4][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming of the magnetic field to ensure homogeneity and optimal spectral resolution.
Biological Significance and Signaling Pathway
(1R,2S)-2-aminocyclohexanol and its derivatives have been investigated for their potential as inhibitors of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells.[7][8][9][10] Inhibition of Syk is a promising therapeutic strategy for autoimmune diseases and certain types of cancer.
B-Cell Receptor (BCR) Signaling Pathway and Syk Inhibition
The following diagram illustrates a simplified B-cell receptor signaling pathway and the point of inhibition by a small molecule inhibitor like a derivative of (1R,2S)-2-aminocyclohexanol.
Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by a small molecule.
Conclusion
(1R,2S)-2-aminocyclohexanol possesses a unique set of structural properties stemming from its specific stereochemistry. Its conformational flexibility and the presence of two reactive functional groups make it a valuable chiral building block in organic synthesis. Furthermore, its potential to serve as a scaffold for the development of potent enzyme inhibitors, such as those targeting Syk, highlights its importance in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this versatile molecule.
References
- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 2. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Frontiers | SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production [frontiersin.org]
- 8. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
